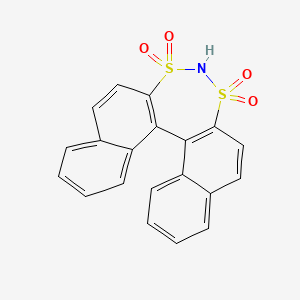
(R)-1,1'-Binaphthalene-2,2'-sulfonimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,1’-Binaphthalene-2,2’-sulfonimide is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable component in various chemical reactions and applications. The presence of the binaphthalene moiety and the sulfonimide group contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-Binaphthalene-2,2’-sulfonimide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diamine.
Sulfonation: The diamine is then subjected to sulfonation using sulfonyl chloride under controlled conditions to introduce the sulfonimide group.
Chiral Resolution: The resulting mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1,1’-Binaphthalene-2,2’-sulfonimide may involve large-scale sulfonation reactors and advanced chiral resolution methods to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1,1’-Binaphthalene-2,2’-sulfonimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonimide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonimide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted binaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
®-1,1’-Binaphthalene-2,2’-sulfonimide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral selector in chromatographic separations.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of chiral materials and polymers.
Wirkmechanismus
The mechanism of action of ®-1,1’-Binaphthalene-2,2’-sulfonimide involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral centers in substrates, facilitating asymmetric transformations. The sulfonimide group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-sulfonimide: The enantiomer of the ®-form, with similar chemical properties but different chiral selectivity.
1,1’-Binaphthalene-2,2’-diamine: The precursor to the sulfonimide compound, lacking the sulfonimide group.
1,1’-Binaphthalene-2,2’-disulfonic acid: A related compound with two sulfonic acid groups instead of the sulfonimide group.
Uniqueness
®-1,1’-Binaphthalene-2,2’-sulfonimide is unique due to its chiral nature and the presence of the sulfonimide group, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and participate in asymmetric synthesis makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C20H13NO4S2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C20H13NO4S2/c22-26(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)21-26/h1-12,21H |
InChI-Schlüssel |
JSCWJDJFPUMYSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)S(=O)(=O)NS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



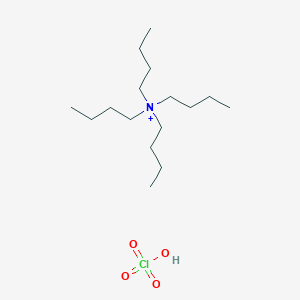


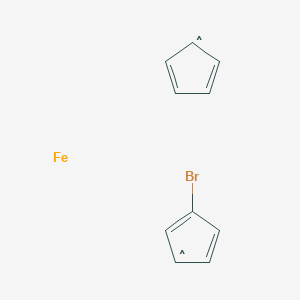
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
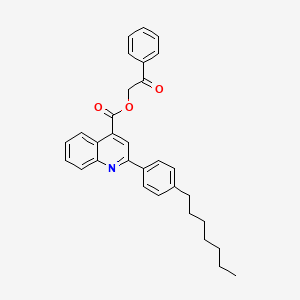
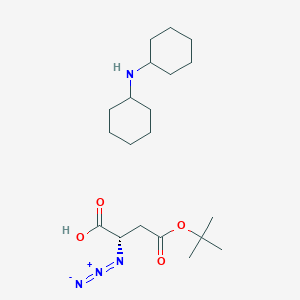
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15088241.png)
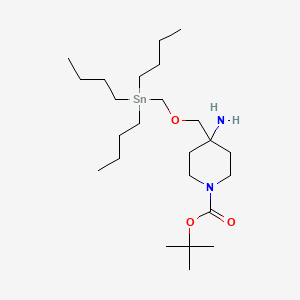
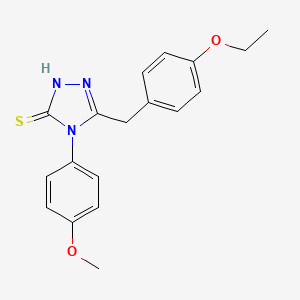
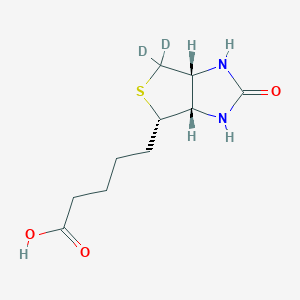
![N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088272.png)

